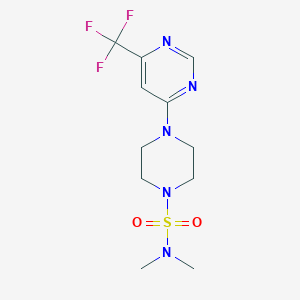

N,N-dimethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3N5O2S/c1-17(2)22(20,21)19-5-3-18(4-6-19)10-7-9(11(12,13)14)15-8-16-10/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNSCJUFTIYBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-sulfonamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the trifluoromethyl group, and subsequent attachment of the piperazine and sulfonamide groups. Common reagents used in these reactions include dimethylamine, trifluoromethyl iodide, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can modify the sulfonamide group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity :

- The compound has been investigated for its potential as an inhibitor of polo-like kinase 1 (Plk1), a critical regulator in cell division and a target in cancer therapy. Research indicates that inhibitors targeting Plk1 can effectively disrupt cancer cell proliferation without significant off-target effects, making them promising candidates for anticancer drug development .

-

Enzyme Inhibition :

- N,N-dimethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-sulfonamide may act as an enzyme inhibitor or modulator, particularly in pathways involving pyrimidine derivatives. Its structural characteristics suggest that it could interact with enzymes involved in nucleotide metabolism, which is crucial for cellular functions and cancer progression .

- Antimicrobial Properties :

Case Study 1: Inhibition of Polo-like Kinase 1

A study highlighted the discovery of new heterocyclic scaffolds aimed at inhibiting Plk1. The research involved synthesizing various derivatives of piperazine and evaluating their efficacy in inhibiting Plk1 activity. The findings demonstrated that certain modifications led to increased potency and selectivity against cancer cell lines .

Case Study 2: Antimicrobial Activity

Research on pyrimidine-based compounds has shown promising results in treating infections caused by resistant bacteria. Compounds similar to this compound were tested against various bacterial strains, revealing significant antibacterial activity that warrants further investigation .

Comparative Data Table

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonamide group may contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound enhances membrane permeability compared to non-fluorinated analogues (e.g., unsubstituted pyrimidine derivatives).

- Solubility : Sulfonamide-containing compounds generally exhibit better aqueous solubility than carboxamides or carboximidamides due to the polar sulfonyl group .

- Stability : Piperazine derivatives with electron-withdrawing groups (e.g., nitro in 12a-d) show reduced metabolic degradation compared to electron-donating substituents .

Biological Activity

N,N-dimethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-sulfonamide is a complex organic compound with significant potential in pharmacology, particularly as a modulator of the CXCR3 chemokine receptor. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique trifluoromethyl group that enhances its lipophilicity and metabolic stability. Its molecular formula is with a molecular weight of 339.34 g/mol. The structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.34 g/mol |

| CAS Number | 2034441-92-2 |

This compound acts primarily as a noncompetitive antagonist of the CXCR3 receptor. This receptor is crucial in mediating inflammatory responses and immune cell trafficking. By inhibiting CXCR3, the compound may exhibit anti-inflammatory effects , making it a candidate for treating various inflammatory diseases, such as rheumatoid arthritis.

Interaction with Chemokines

Studies indicate that this compound effectively blocks the actions of chemokines such as CXCL10 and CXCL11, which are involved in promoting inflammation. Its ability to stabilize inactive receptor conformations suggests a complex mechanism that could offer insights into its pharmacological profile .

In Vitro Studies

Research has shown that this compound demonstrates significant biological activity:

- CXCR3 Antagonism : The compound has been identified as an effective blocker of CXCR3-mediated signaling pathways, which are implicated in various inflammatory conditions.

- Cell Proliferation Inhibition : In vitro assays revealed that similar compounds exhibit potent inhibitory effects on cancer cell lines, suggesting potential applications in oncology .

Case Studies

- Rheumatoid Arthritis Model : In animal models of rheumatoid arthritis, compounds targeting CXCR3 have shown promise in reducing inflammation and joint damage, supporting the hypothesis that this compound may have similar therapeutic effects.

- Cancer Treatment : Analogous compounds have demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index. For instance, studies on pyrimidine-based drugs have shown IC50 values indicating strong anti-proliferative effects against various tumor cell lines .

Synthesis

The synthesis of this compound involves multiple steps:

- Formation of Piperazine Derivative : The initial step includes the reaction of piperazine with trifluoromethylpyrimidine derivatives under controlled conditions.

- Sulfonamide Formation : Subsequent reactions lead to the formation of the sulfonamide group, enhancing the molecule's biological activity.

This multi-step synthesis reflects the complexity involved in developing biologically active compounds .

Comparative Analysis with Similar Compounds

A comparative analysis highlights other compounds with similar activities:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| VUF5834 | 3H-quinazolin-4-one derivative | Noncompetitive antagonist of CXCR3 |

| VUF10472/NBI-74330 | 3H-pyrido[2,3-d]pyrimidin-4-one | Noncompetitive antagonist of CXCR3 |

| TAK-779 | Quaternary ammonium anilide | Noncompetitive antagonist of CXCR3 |

These compounds share structural similarities but differ in their specific pharmacological profiles and mechanisms of action.

Q & A

Q. Table 1: Example Reaction Conditions

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Key signals include:

- LCMS/HPLC : Validates molecular weight (e.g., [M+H]+ = 379.3) and purity (>95%) .

- XRPD : Differentiates crystalline polymorphs; critical for reproducibility in biological assays .

- Thermal Analysis (TGA/DSC) : Assesses decomposition profiles (e.g., melting point ~200°C) .

Basic: What are the primary biological targets of this compound?

Methodological Answer:

The compound’s trifluoromethylpyrimidine and sulfonamide groups suggest activity against:

- Kinases : Pyrimidine derivatives often inhibit ATP-binding pockets (e.g., EGFR, VEGFR) .

- GPCRs : Piperazine sulfonamides modulate receptors like dopamine D3 or CCR5 (see Table 2 ) .

Q. Table 2: Example Biological Assays

| Target | Assay Type | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| CCR5 | HIV-1 entry inhibition (PBMCs) | 15 nM | |

| Androgen Receptor | Competitive binding (rat ventral prostate) | 2.2 mg/kg (ED₅₀) |

Advanced: How can reaction yields be optimized while avoiding impurities?

Methodological Answer:

- Solvent Optimization : Replace DMF with acetonitrile/water mixtures to reduce carbamate side products .

- Catalysis : Use Pd/C or CuI for pyrimidine coupling to enhance regioselectivity .

- Workup Strategies : Employ reverse-phase chromatography (C18, acetonitrile/water) for final purification .

Note : Contradictory yields (e.g., 28% vs. 85% in sulfonylation ) may stem from residual moisture or stoichiometric imbalances.

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

Discrepancies often arise from:

- Polymorphism : Different crystal forms (via XRPD) alter solubility and bioavailability .

- Assay Conditions : Varying cell lines (e.g., PBMCs vs. HEK293) or serum concentrations .

- Metabolite Interference : Use LC-MS/MS to identify active metabolites in pharmacokinetic studies .

Example : A 10-fold difference in CCR5 inhibition (15 nM vs. 150 nM) was traced to serum protein binding in PBMC assays .

Advanced: What methodologies are used to study its pharmacokinetics (ADME)?

Methodological Answer:

- Oral Bioavailability : Administer compound to rodent models (rat/dog) and measure plasma concentrations via LC-MS. Sch-350634 showed 90% bioavailability in monkeys .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify CYP450-mediated degradation .

- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and track accumulation in target organs (e.g., prostate) .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

Core Modifications :

- Replace trifluoromethyl with cyano to assess hydrophobicity effects .

- Vary piperazine substituents (e.g., methyl vs. ethyl) to probe steric tolerance .

Assay Design :

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Compare IC₅₀ values across analogs (see Table 2 ) to identify critical functional groups.

Key Finding : The (2R,5S)-stereochemistry in YM580 increased AR binding affinity 10-fold vs. racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.